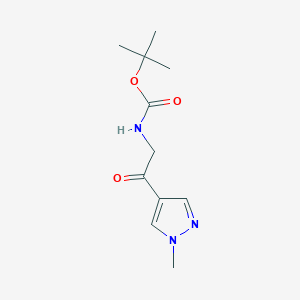
Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)-2-oxoethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate: is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by its tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a methyl group and an oxoethyl group. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of cephalosporin antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate typically begins with 1-methyl-1H-pyrazol-5-amine.
Reaction Steps:
Industrial Production Methods: Industrial production of tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate follows similar synthetic routes but on a larger scale, often employing automated reactors and optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The tert-butyl carbamate group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxoethyl group.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly cephalosporin antibiotics. Biology: It is studied for its potential biological activities, including antimicrobial properties. Medicine: As an intermediate in drug synthesis, it contributes to the development of new pharmaceuticals. Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate exerts its effects is primarily through its role as an intermediate in drug synthesis. It facilitates the formation of active pharmaceutical ingredients by undergoing specific chemical transformations. The molecular targets and pathways involved depend on the final pharmaceutical product synthesized from this intermediate.
Comparación Con Compuestos Similares
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-5-yl)-2-oxoethyl]carbamate
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-3-yl)-2-oxoethyl]carbamate
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-hydroxyethyl]carbamate
Uniqueness:
- The specific substitution pattern on the pyrazole ring and the presence of the oxoethyl group make tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate unique.
- Its role as an intermediate in the synthesis of cephalosporin antibiotics distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C11H17N3O3 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-6-9(15)8-5-13-14(4)7-8/h5,7H,6H2,1-4H3,(H,12,16) |
Clave InChI |
UCGBFVGVIIEWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)C1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15315416.png)
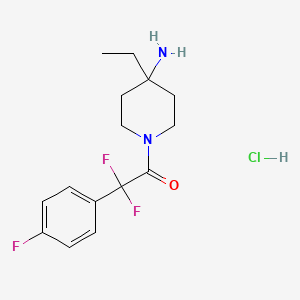
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
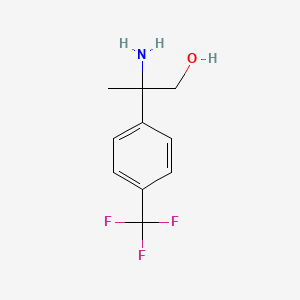
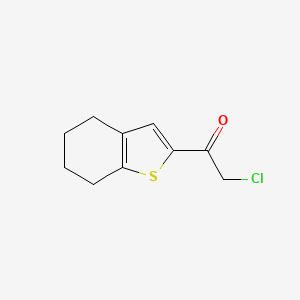
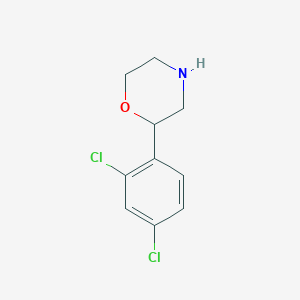
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)
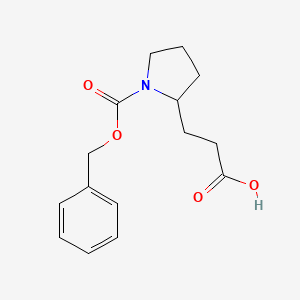

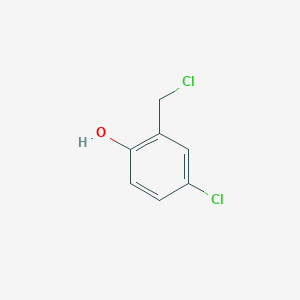
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
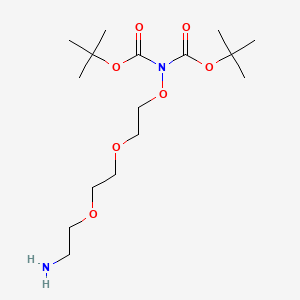
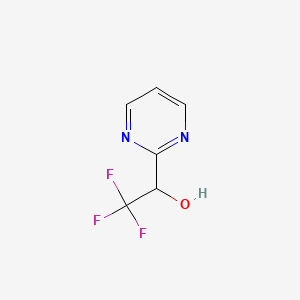
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
